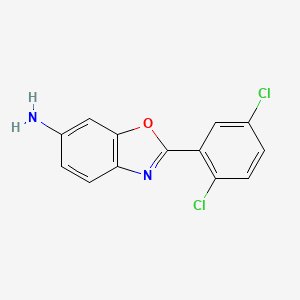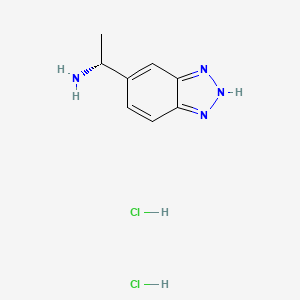![molecular formula C10H16Cl2N2O2 B13453206 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyridine ring substituted with an oxolan-3-yloxy group and a methanamine moiety
Métodos De Preparación
The synthesis of 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the oxolan-3-yloxy group, which is then attached to the pyridine ring. This is followed by the introduction of the methanamine group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes and the use of automated systems to optimize production efficiency and consistency.
Análisis De Reacciones Químicas
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in cell growth and differentiation.
Comparación Con Compuestos Similares
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as [2-(Pyridin-3-yl)oxazol-4-yl]methanamine hydrochloride and [2-(oxolan-3-yloxy)pyridin-4-yl]methanamine share structural similarities but differ in specific functional groups and properties.
Uniqueness: The presence of the oxolan-3-yloxy group and the methanamine moiety in this compound gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H16Cl2N2O2 |
|---|---|
Peso molecular |
267.15 g/mol |
Nombre IUPAC |
[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-6-8-1-3-12-10(5-8)14-9-2-4-13-7-9;;/h1,3,5,9H,2,4,6-7,11H2;2*1H |
Clave InChI |
GCWGRCVMJJIVGX-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2=NC=CC(=C2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



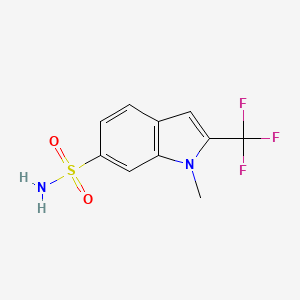
![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
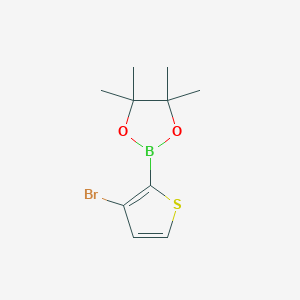
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)
![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
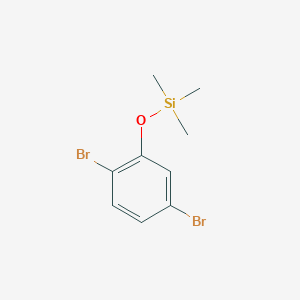
![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)

